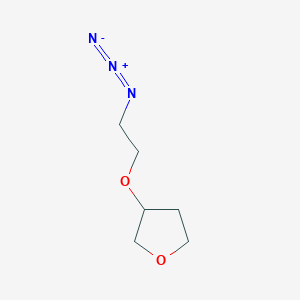

3-(2-Azidoethoxy)oxolane

Description

3-(2-Azidoethoxy)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring with a 2-azidoethoxy substituent at the 3-position. The oxolane ring provides structural rigidity and polarity due to its oxygen atom, while the azide (-N₃) group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is of interest in drug discovery, polymer science, and bioconjugation due to its dual functionality: the oxolane ring can act as a hydrogen-bond acceptor, and the azide facilitates modular derivatization.

Properties

IUPAC Name |

3-(2-azidoethoxy)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-2-4-11-6-1-3-10-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJOQBRKPPENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloroethoxy Intermediate

This two-step approach, adapted from azide displacement strategies in ether synthesis, involves:

Synthesis of 3-(2-Chloroethoxy)oxolane :

- Reactants : 3-Hydroxytetrahydrofuran (3-OH-THF) and 2-chloroethyl tosylate.

- Conditions : Deprotonation of 3-OH-THF with sodium hydride (NaH) in tetrahydrofuran (THF), followed by nucleophilic attack on 2-chloroethyl tosylate at 0°C to room temperature.

- Mechanism : The alkoxide ion generated from 3-OH-THF displaces the tosylate group, forming the chloroethoxy intermediate.

Azide Substitution :

Key Advantages :

- Scalability for industrial applications.

- Avoids hazardous azide precursors.

Limitations :

- Requires handling moisture-sensitive NaH.

- Potential overalkylation if stoichiometry is mismatched.

Mitsunobu Coupling for Direct Etherification

The Mitsunobu reaction enables direct ether bond formation between 3-OH-THF and 2-azidoethanol:

- Reactants : 3-OH-THF, 2-azidoethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).

- Conditions : THF solvent at room temperature for 24 hours.

- Mechanism : DEAD and PPh₃ mediate the redox reaction, converting the hydroxyl groups into a stable ether linkage.

- Yield : ~70–78% after aqueous workup and distillation.

Key Advantages :

- Single-step process with minimal byproducts.

- Compatible with sterically hindered alcohols.

Limitations :

- High reagent cost (DEAD, PPh₃).

- Requires chromatographic purification to remove phosphine oxides.

Williamson Ether Synthesis with Azidoethyl Halides

This method employs 2-azidoethyl bromide as the alkylating agent:

- Reactants : 3-OH-THF, 2-azidoethyl bromide, and potassium carbonate (K₂CO₃).

- Conditions : Reflux in acetone for 8 hours.

- Mechanism : Base-induced deprotonation of 3-OH-THF forms an alkoxide, which displaces the bromide ion.

- Yield : ~65–72% after extraction and solvent evaporation.

Key Advantages :

- Straightforward setup with readily available reagents.

Limitations :

- 2-Azidoethyl bromide’s instability complicates storage and handling.

- Competing elimination reactions may reduce yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

- δ 3.70–3.58 (m, 2H, OCH₂CH₂N₃), 3.50–3.42 (m, 1H, oxolane ring), 2.44 (t, J = 2.3 Hz, 1H, azide terminal).

- FT-IR :

- 2100 cm⁻¹ (N₃ stretch), 1100 cm⁻¹ (C-O-C ether stretch).

Purity Assessment

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Substitution | Mitsunobu Coupling | Williamson Synthesis |

|---|---|---|---|

| Yield (%) | 85–92 | 70–78 | 65–72 |

| Reaction Time (h) | 12 | 24 | 8 |

| Cost Efficiency | High | Low | Moderate |

| Safety Risk | Moderate | Low | High |

Key Insight : Nucleophilic substitution balances yield and safety, making it the preferred industrial method.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethoxy)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide: Used in the initial synthesis.

Hydrogen and Catalysts: For reduction reactions.

Copper Catalysts: For cycloaddition reactions (e.g., Click Chemistry).

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

3-(2-Azidoethoxy)oxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

Biology: Employed in bioconjugation techniques, such as Click Chemistry, to label biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Azidoethoxy)oxolane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming triazoles in Click Chemistry .

Comparison with Similar Compounds

Oxolane Derivatives with Different Substituents

Key Findings :

- Reactivity : The azide group in 3-(2-Azidoethoxy)oxolane contrasts with hydroxyl and ammonium groups in muscarine-like derivatives. While the latter exhibit antimicrobial properties due to ionic interactions with bacterial membranes , the azide enables covalent bonding in click reactions .

- Synthesis : Muscarine analogs are synthesized via reduction and cyclization of sugars (e.g., 2-deoxy-D-ribose) , whereas 3-(2-Azidoethoxy)oxolane likely derives from nucleophilic substitution on an oxolane precursor.

Azide-Containing Compounds

Key Findings :

- Reactivity: Azides in linear chains (e.g., phenylpropanoic acid derivatives) exhibit similar CuAAC reactivity but lack the stereoelectronic effects conferred by the oxolane ring .

Other Heterocyclic Ethers

Key Findings :

- Ring Strain and Stability : Dioxolane rings (1,3-dioxolane) exhibit higher ring strain than oxolanes due to shorter C-O bonds, making them more reactive in ring-opening reactions .

- Electronic Effects : The additional oxygen in dioxolane derivatives increases polarity but reduces compatibility with lipophilic environments compared to oxolanes .

Substituent Effects on Reactivity

Evidence from avermectin-related oxolane derivatives (Table 4 in ) demonstrates that substituents significantly influence ring-opening activation energies. For example:

- A vinyl substituent lowers the activation energy for ring-opening by 8 kcal/mol compared to unsubstituted oxolane .

- Inference for 3-(2-Azidoethoxy)oxolane : The bulky azidoethoxy group may sterically hinder ring-opening reactions, while the electron-withdrawing azide could destabilize transition states.

Biological Activity

3-(2-Azidoethoxy)oxolane is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms of action, biochemical pathways, and therapeutic implications is crucial for advancing its application in medicinal chemistry and drug development.

- Chemical Name : 3-(2-Azidoethoxy)oxolane

- CAS Number : 2126178-96-7

- Molecular Formula : C₇H₉N₃O₂

The biological activity of 3-(2-Azidoethoxy)oxolane primarily involves its interaction with various molecular targets within biological systems. The azido group in the compound is known to facilitate click chemistry, making it a valuable tool in bioconjugation and labeling studies. This property allows for the exploration of protein interactions and cellular pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially modulating signaling pathways that influence cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that 3-(2-Azidoethoxy)oxolane exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential against various microbial strains.

- Cytotoxicity : In vitro assays demonstrate that it can induce cell death in certain cancer cell lines.

- Modulation of Cellular Pathways : The compound may alter gene expression and protein synthesis, affecting cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 3-(2-Azidoethoxy)oxolane against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa, MCF-7), 3-(2-Azidoethoxy)oxolane demonstrated dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 48 |

Pharmacokinetics

The pharmacokinetic profile of 3-(2-Azidoethoxy)oxolane is not fully characterized; however, preliminary studies suggest rapid absorption and metabolism in vivo. The compound's stability under physiological conditions is critical for its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Azidoethoxy)oxolane, and how can reaction efficiency be validated?

The synthesis typically involves nucleophilic substitution between oxolane derivatives and azide-containing precursors. For example, reacting 2-azidoethanol with an activated oxolane derivative (e.g., tosylate or mesylate) under basic conditions (e.g., K₂CO₃ in DMF) yields 3-(2-Azidoethoxy)oxolane . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yields using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Purity is confirmed via H/C NMR and IR spectroscopy to verify azide (~2100 cm) and ether (~1100 cm) functional groups .

Q. How should researchers characterize the physicochemical properties of 3-(2-Azidoethoxy)oxolane?

Key characterization methods include:

- Spectroscopy : H NMR (δ 3.5–4.0 ppm for oxolane protons; δ 3.6–3.8 ppm for -OCHCHN), C NMR (δ 70–80 ppm for ether carbons), and IR for functional group analysis .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 184.1086) .

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or spectrophotometric methods .

Q. What safety protocols are critical when handling 3-(2-Azidoethoxy)oxolane?

- Storage : Keep at –20°C under inert atmosphere (argon/nitrogen) to prevent azide degradation or accidental polymerization .

- Handling : Use explosion-proof equipment, avoid contact with heavy metals or reducing agents, and work in a fume hood. Emergency protocols for azide exposure (e.g., sodium nitrite/thiosulfate for cyanide-like toxicity) must be established .

Advanced Research Questions

Q. How can reaction conditions be optimized for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving 3-(2-Azidoethoxy)oxolane?

Optimization parameters:

- Catalyst : CuSO/sodium ascorbate vs. TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for improved regioselectivity .

- Solvent : Use DMF:HO (3:1) for solubility or tert-butanol for reduced side reactions.

- Kinetics : Monitor via H NMR or in situ IR to track triazole formation (disappearance of azide peak at 2100 cm) .

Q. What computational methods predict the interaction of 3-(2-Azidoethoxy)oxolane with host molecules (e.g., cyclodextrins)?

Q. How do structural modifications of 3-(2-Azidoethoxy)oxolane impact its stability under physiological conditions?

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, analyzing degradation products via LC-MS. The oxolane ring is stable in neutral conditions but hydrolyzes under strong acids/bases .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >150°C, critical for storage and processing .

Q. What strategies resolve contradictions in reported biological activity data for azide-containing compounds like 3-(2-Azidoethoxy)oxolane?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, cell line variability) .

- Control Experiments : Test azide-free analogs to isolate the contribution of the azide group to observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.